(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives are synthesized through various methods, including microwave-promoted synthesis and base-catalyzed cyclization, highlighting their significance in synthetic chemistry. These methods offer cleaner, more efficient, and faster pathways for obtaining such compounds compared to traditional thermal heating techniques (Saeed, 2009), (Saeed & Rafique, 2013). This synthesis process not only contributes to the field of organic chemistry but also to the development of new molecules with potential applications in various domains.
Anticancer Activity
The structural motif present in this compound shows significant promise in anticancer research. Derivatives containing this motif have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies have reported moderate to excellent anticancer activities, with some derivatives exhibiting higher potency than reference drugs (Ravinaik et al., 2021).
Chemosensory Applications
Coumarin benzothiazole derivatives, which share structural similarities with the given compound, have been investigated for their chemosensory applications, specifically for the detection of cyanide anions. These compounds exhibit significant changes in color and fluorescence upon interaction with cyanide ions, making them useful for environmental monitoring and safety applications (Wang et al., 2015).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of derivatives of this compound has been explored, with some compounds showing low to moderate activity against various strains. This highlights the potential of these compounds in developing new antimicrobial agents (Saeed et al., 2008).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives, related to the compound , have been studied for their gelation behavior, revealing the influence of methyl functionality and S⋯O interactions on their ability to form stable gels. These findings have implications for the development of new materials with applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25(16-17-8-4-3-5-9-17)31(28,29)19-14-12-18(13-15-19)22(27)24-23-26(2)20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOARQPRDOCAYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.